Nicotinoyl isothiocyanate
Description
Overview of Isothiocyanates and Acyl Isothiocyanates in Organic Synthesis
Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. arkat-usa.orgresearchgate.net This heterocumulene functionality makes them highly valuable reagents in organic synthesis. arkat-usa.orgrsc.org They are particularly important in the construction of various heterocyclic compounds such as thiazoles, thiadiazoles, triazoles, and benzimidazoles. arkat-usa.orgresearchgate.net While isothiocyanates are known for their role in the Edman degradation for peptide sequencing, their synthetic utility extends far beyond this application. arkat-usa.org
A subclass of these compounds, acyl isothiocyanates, features an acyl group attached to the nitrogen atom, giving them the general structure R-C(O)-N=C=S. The presence of the electron-withdrawing acyl group significantly enhances the reactivity of the isothiocyanate moiety. arkat-usa.orgresearchgate.net Acyl isothiocyanates possess three primary reactive sites: the nucleophilic nitrogen atom and two electrophilic carbon atoms (one in the carbonyl group and one in the thiocarbonyl group). arkat-usa.org This unique electronic feature allows them to participate in a wide array of addition and cyclization reactions. arkat-usa.org
The synthesis of acyl isothiocyanates is often achieved through the reaction of acyl chlorides with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate. arkat-usa.orgnih.gov The rich and diverse chemistry of acyl isothiocyanates has established them as versatile building blocks for creating a multitude of heterocyclic systems and thiourea (B124793) derivatives, many of which are of biological and pharmaceutical interest. arkat-usa.orgresearchgate.net They can also serve as efficient thiocyanate transfer reagents under specific conditions. acs.org
Table 1: Heterocycles Synthesized from Acyl Isothiocyanates
| Heterocycle Class | Description | References |
|---|---|---|
| Thiazoles | Five-membered rings containing sulfur and nitrogen. | arkat-usa.orgresearchgate.net |
| Thiadiazoles | Five-membered rings containing one sulfur and two nitrogen atoms. | arkat-usa.orgresearchgate.net |
| Triazoles | Five-membered rings containing three nitrogen atoms. | arkat-usa.orgresearchgate.net |
| Oxazines | Six-membered rings containing one oxygen and one nitrogen atom. | arkat-usa.org |
| Pyridothiazines | Fused ring systems containing pyridine (B92270) and thiazine (B8601807) rings. | chempap.org |
| Thioureas | Derivatives formed by the reaction of isothiocyanates with amines. | researchgate.nete3s-conferences.org |
Significance of the Nicotinoyl Moiety in Chemical Design
The nicotinoyl group is the acyl moiety derived from nicotinic acid, also known as vitamin B3. This structural unit is of considerable interest in medicinal chemistry and chemical design due to its presence in numerous biologically active compounds. mdpi.com The pyridine ring within the nicotinoyl structure can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. mdpi.com Consequently, the incorporation of a nicotinoyl moiety is a common strategy in the development of new therapeutic agents. nih.govontosight.ai
Nicotinoyl isothiocyanate, which combines the reactive isothiocyanate group with the pharmacologically significant nicotinoyl scaffold, serves as a key intermediate in the synthesis of novel chemical entities. Research has shown its utility in preparing a range of derivatives. For instance, it reacts with amines and hydrazides to form nicotinoyl-substituted thioureas and thiosemicarbazides. e3s-conferences.orgsciencepublishinggroup.com These intermediates can then be cyclized to produce various heterocyclic systems. One study detailed the reaction of nicotinoyl hydrazide with phenyl isothiocyanate to yield 1-nicotinoyl-4-phenylthiosemicarbazide. sciencepublishinggroup.com In other work, this compound was reacted with substituted 2-amino-1,3,4-thiadiazole (B1665364) derivatives to synthesize novel pyridine-based thiadiazoles. researchgate.netresearchgate.netcolab.ws
Furthermore, reactions involving halonicotinoyl isothiocyanates have been studied. For example, 2-chlorothis compound reacts with thiols and sodium hydrogen sulfide (B99878) to afford pyridothiazine derivatives. chempap.org The versatility of this compound also extends to agricultural science, where its derivatives with chitosan (B1678972) oligosaccharides have been investigated for use as plant flower and fruit protectors. google.com
Table 2: Selected Research Findings on this compound Reactions
| Reactants | Product Type | Research Focus | References |
|---|---|---|---|
| Nicotinic hydrazide and phenyl isothiocyanate | 1-Nicotinoyl-4-phenylthiosemicarbazide | Synthesis of a thiosemicarbazide (B42300) derivative and its subsequent conversion to an oxadiazole. | sciencepublishinggroup.com |
| This compound and nitroaniline | 1-Nicotinoyl-3-(m-nitrophenyl)-thiourea | Synthesis of thiourea derivatives with potential anti-inflammatory activity. | e3s-conferences.org |
| 2-Chlorothis compound and thiols/NaSH | 2-Alkyl(aryl)thio-4-oxopyridothiazines / 2-Thio-4-oxopyridothiazines | Synthesis of fused heterocyclic systems (pyridothiazines). | chempap.org |
| This compound and substituted 2-amino-1,3,4-thiadiazoles | Pyridine-based thiadiazole derivatives | Development of novel compounds as potential anti-inflammatory agents. | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
pyridine-3-carbonyl isothiocyanate |
InChI |
InChI=1S/C7H4N2OS/c10-7(9-5-11)6-2-1-3-8-4-6/h1-4H |
InChI Key |
WPSOSGNEUBMSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for Nicotinoyl Isothiocyanate and Its Precursors
Classical Approaches for Acyl Isothiocyanate Generation
Traditional methods for generating acyl isothiocyanates are foundational in organic synthesis and are still widely employed due to their reliability and straightforward nature. These approaches typically involve the use of readily available starting materials.
The most common and direct method for preparing acyl isothiocyanates is the reaction of an acyl chloride with a suitable thiocyanate (B1210189) salt. arkat-usa.orgresearchgate.net This nucleophilic substitution reaction is a standard procedure for accessing a wide range of acyl isothiocyanates. neliti.com For the synthesis of nicotinoyl isothiocyanate, nicotinoyl chloride is treated with a salt such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). neliti.comresearchgate.net The reaction is typically carried out in an anhydrous solvent, such as acetone (B3395972), to facilitate the reaction and precipitation of the resulting isothiocyanate or the inorganic salt byproduct. researchgate.net
The process begins with the synthesis of the precursor, nicotinoyl chloride, which is generally prepared by reacting nicotinic acid with thionyl chloride (SOCl₂). researchgate.net The subsequent reaction with ammonium thiocyanate proceeds via nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of nicotinoyl chloride, displacing the chloride ion. arkat-usa.orgacs.org While acyl thiocyanates (R-CO-SCN) could be formed as intermediates, they are generally unstable and rapidly rearrange to the more stable acyl isothiocyanate (R-CO-NCS) isomer. acs.org
A recent study outlines a specific method where nicotinoyl chloride is reacted with ammonium thiocyanate in acetone. The mixture is stirred, and the resulting this compound is isolated by filtration. researchgate.net
| Reagent 1 | Reagent 2 | Solvent | Key Feature | Product |
| Nicotinoyl chloride | Ammonium thiocyanate | Acetone | Standard synthesis from acyl chloride | This compound |
| Acyl chlorides | Potassium thiocyanate | Not specified | General method for acyl isothiocyanates | Acyl isothiocyanates |
| Acyl chlorides | Lead thiocyanate | Not specified | Alternative salt for the synthesis | Acyl isothiocyanates |
This table summarizes common reagent combinations for the synthesis of this compound and other acyl isothiocyanates via the acyl chloride method.
In many synthetic applications, acyl isothiocyanates are generated in situ and used immediately in the subsequent reaction step without isolation. This strategy is particularly useful given the reactivity of acyl isothiocyanates, which can be sensitive to moisture and prone to decomposition upon storage. The in situ approach involves mixing the acyl chloride and a thiocyanate salt in the presence of a nucleophile. neliti.com
| Precursors | Nucleophile | Reaction Type | Advantage |
| Cycloalkanecarbonyl chloride, Ammonium thiocyanate | Carbonyl hydrazides | One-pot | Avoids isolation of reactive intermediate |
| Acyl chloride, Thiocyanate salt | Amines, Hydrazides | In situ | Streamlined process, improved efficiency |
This table illustrates the concept and advantages of in situ generation of acyl isothiocyanates for immediate use in subsequent reactions.
Modern and Advanced Synthetic Protocols
To overcome some of the limitations of classical methods, such as harsh reaction conditions or the use of toxic reagents, modern synthetic protocols have been developed. These include the application of phase transfer catalysis, microwave irradiation, and novel reagent systems.
Modern techniques like phase transfer catalysis (PTC) and microwave-assisted synthesis offer significant improvements in efficiency, reaction time, and environmental friendliness. arkat-usa.orgresearchgate.net Phase transfer catalysis facilitates the reaction between reagents located in different immiscible phases (e.g., a solid salt and an organic solution) by using a catalyst, such as a tetraalkylammonium salt or polyethylene (B3416737) glycol (PEG), to transport the anionic nucleophile into the organic phase. acs.orgmdpi.com
A simple, rapid, and efficient method for the synthesis of benzoyl isothiocyanate, an aroyl isothiocyanate structurally related to this compound, has been reported using PTC with PEG-400 under solvent-free conditions, accelerated by microwave irradiation. arkat-usa.orgresearchgate.net This approach drastically reduces reaction times and often eliminates the need for hazardous organic solvents. researchgate.net Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the rate of reaction compared to conventional heating methods. ekb.eg
| Acyl Chloride | Thiocyanate Salt | Catalyst/Condition | Benefit |
| Benzoyl chloride | KSCN | PEG-400 / Microwave (solvent-free) | Rapid, efficient, solvent-free |
| Phenacyl malononitrile (B47326) derivatives | 2-Mercaptoethanol | Tetrabutylammonium bromide (TBAB) | Efficient cycloaddition under PTC |
This table highlights modern synthetic conditions using phase transfer catalysis and microwave irradiation for the synthesis of related isothiocyanates and other compounds, demonstrating the potential for application to this compound.
The use of elemental sulfur (S₈) represents a modern, atom-efficient approach for the synthesis of isothiocyanates. mdpi.comencyclopedia.pub These methods are considered greener as they often avoid the toxic reagents like thiophosgene (B130339) or carbon disulfide traditionally used for isothiocyanate synthesis. encyclopedia.pubkit.edu The most common strategy involves the reaction of isocyanides (isonitriles) with elemental sulfur. rsc.org
The reaction can proceed under thermal conditions or be facilitated by catalysts. mdpi.com For instance, molybdenum complexes have been shown to catalyze the direct sulfuration of isonitriles with elemental sulfur to afford isothiocyanates in good yields under mild conditions. nih.gov More recently, it has been demonstrated that amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can catalytically promote the conversion of isocyanides to isothiocyanates using elemental sulfur, even in sustainable solvents. kit.edursc.org While this method is well-established for synthesizing alkyl and aryl isothiocyanates from isocyanides, its direct application to produce acyl isothiocyanates from an appropriate precursor is not as commonly reported in the literature.
| Starting Material | Sulfur Source | Catalyst/Condition | Product Type |
| Isocyanides | Elemental Sulfur | Molybdenum complex | Isothiocyanates |
| Isocyanides | Elemental Sulfur | DBU (amine base) | Isothiocyanates |
| Isocyanides | Propene sulfide (B99878) | Molybdenum complex | Isothiocyanates |
This table summarizes modern approaches for isothiocyanate synthesis using elemental sulfur, primarily from isocyanide precursors.
A novel and elegant method for accessing isothiocyanates involves the thermally-induced fragmentation of 1,4,2-oxathiazole heterocycles. iiab.me This approach provides a pathway to isothiocyanates that is distinct from classical nucleophilic substitution reactions. researchgate.net
The 1,4,2-oxathiazole precursors are typically synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and a thiocarbonyl compound. researchgate.net Once formed, these five-membered rings can be subjected to thermal conditions, causing them to fragment into two stable molecules: an isothiocyanate and a carbonyl compound (e.g., a ketone or ester). researchgate.net The choice of substituents on the 1,4,2-oxathiazole ring can influence the ease and outcome of the fragmentation. This methodology has been successfully applied to the synthesis of isothiocyanates on a polymer support, which facilitates purification through a "catch-and-release" mechanism, yielding high-purity products. iiab.me This method offers a unique entry point for generating isothiocyanates, including potentially complex or functionalized variants.
| Precursor | Reaction Type | Product 1 | Product 2 |
| 1,4,2-Oxathiazole | Thermal Fragmentation | Isothiocyanate | Carbonyl Compound |
This table describes the fragmentation of 1,4,2-oxathiazoles as a synthetic route to isothiocyanates.
Synthesis of Nicotinoyl-Containing Intermediates
The reaction between nicotinic hydrazide and various isothiocyanates serves as a common pathway to produce N-substituted nicotinoyl thiosemicarbazides. These thiosemicarbazides are stable intermediates that can be used in further synthetic steps. The general reaction involves the nucleophilic addition of the hydrazide nitrogen to the electrophilic carbon of the isothiocyanate group.
A frequently cited example is the synthesis of 1-nicotinoyl-4-phenylthiosemicarbazide, an intermediate that can be later cyclized to form other heterocyclic systems. sciencepublishinggroup.comresearchgate.net The synthesis is typically achieved by refluxing nicotinic hydrazide with phenyl isothiocyanate in an alcoholic solvent. sciencepublishinggroup.comresearchgate.netimpactfactor.org The reaction proceeds with high yield, and the resulting solid product can be easily purified by filtration and washing. sciencepublishinggroup.com
Detailed research findings show that a mixture of nicotinic hydrazide and phenyl isothiocyanate in absolute ethanol, when refluxed for 12 hours, yields 1-nicotinoyl-4-phenylthiosemicarbazide. sciencepublishinggroup.com Upon cooling, the product precipitates and can be collected. sciencepublishinggroup.comimpactfactor.org
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Nicotinic Hydrazide | Phenyl Isothiocyanate | Absolute Ethanol | Reflux for 12 hours | 1-Nicotinoyl-4-phenylthiosemicarbazide | 87% | sciencepublishinggroup.com |
| Nicotinic Acid Hydrazide | Phenyl Isothiocyanate | Absolute Ethyl Alcohol | Heated for 12 hours | 2-Nicotinoyl-N-phenylhydrazine-1-carbothioamide | Not specified | researchgate.netimpactfactor.org |
A more direct route to this compound involves the use of nicotinic acid derivatives, most notably nicotinoyl chloride. This method is a two-step process that begins with the conversion of nicotinic acid to its more reactive acid chloride derivative, followed by a reaction with a thiocyanate salt.
Step 1: Synthesis of Nicotinoyl Chloride Nicotinic acid is first converted into nicotinoyl chloride. A common method for this transformation is the reaction of nicotinic acid with thionyl chloride (SOCl₂), often with gentle heating or refluxing. nih.govrdd.edu.iq The excess thionyl chloride can be removed under vacuum after the reaction is complete. rdd.edu.iq An alternative reagent for this chlorination is phosphorus pentachloride (PCl₅) in a solvent like anhydrous carbon tetrachloride. um.edu.my
Step 2: Synthesis of this compound The resulting nicotinoyl chloride is then reacted with a suitable thiocyanate salt to form this compound. nih.govmdpi.com Research has shown that treating nicotinoyl chloride with ammonium thiocyanate (NH₄SCN) in a solvent such as acetone at room temperature effectively yields the desired isothiocyanate. nih.gov Similarly, potassium thiocyanate (KSCN) can also be employed for this conversion. mdpi.com The isothiocyanate is a reactive intermediate, which is often generated and used in situ for subsequent reactions to synthesize more complex molecules, such as pyridine-based thiadiazole derivatives. nih.govresearchgate.net
| Starting Material | Reagents | Solvent | Reaction Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| Nicotinic Acid | Thionyl Chloride (SOCl₂) | None (excess reagent) | Stirring for 15-20 min, then heat on steam bath for 1 hour | Nicotinoyl Chloride | nih.gov |
| Nicotinic Acid | Thionyl Chloride (SOCl₂) | None (excess reagent) | Reflux gently for 2 hours | Nicotinoyl Chloride | rdd.edu.iq |
| Nicotinoyl Chloride | Ammonium Thiocyanate (NH₄SCN) | Acetone | Stirring for 1 hour at room temperature | This compound | nih.gov |
| Nicotinoyl Chloride | Potassium Thiocyanate (KSCN) | Not specified | Not specified | This compound | mdpi.com |
Reactivity and Diverse Synthetic Applications of Nicotinoyl Isothiocyanate
Electrophilic and Nucleophilic Reaction Centers
The chemical reactivity of nicotinoyl isothiocyanate is governed by three primary active centers. arkat-usa.org The molecule possesses two electrophilic carbons and one nucleophilic nitrogen, which dictates its reaction pathways with other reagents. arkat-usa.org
Electrophilic Centers :
Carbonyl Carbon : The carbon atom of the carbonyl group (C=O) is electrophilic due to the polarization of the carbon-oxygen double bond.
Thiocarbonyl Carbon : The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic. The strong electron-withdrawing nature of the adjacent acyl group enhances the electrophilicity of this carbon, making it a prime target for nucleophilic attack. arkat-usa.org
Nucleophilic Center :
Nitrogen Atom : The nitrogen atom of the isothiocyanate group has a lone pair of electrons, rendering it nucleophilic. arkat-usa.org
This combination of electrophilic and nucleophilic sites within the same molecule allows this compound to participate in a variety of addition and cycloaddition reactions, serving as a valuable precursor for complex molecular architectures. arkat-usa.org
Addition Reactions with Nucleophiles
The highly electrophilic carbon of the isothiocyanate group readily undergoes addition reactions with a wide range of nucleophiles. These reactions are typically the initial step in multi-step syntheses culminating in heterocyclic ring formation.
Nitrogen-based nucleophiles are frequently employed in reactions with acyl isothiocyanates. The addition of amines to this compound leads to the formation of corresponding N,N'-disubstituted thiourea (B124793) derivatives. Similarly, reactions with hydrazines and acid hydrazides yield thiosemicarbazide (B42300) intermediates. These thiosemicarbazides are crucial precursors for the synthesis of various five-membered heterocycles. nih.govmdpi.com
For instance, the reaction of nicotinic acid hydrazide with an isothiocyanate produces a 1-nicotinoyl-4-substituted-thiosemicarbazide. sciencepg.com These addition reactions are foundational for subsequent intramolecular cyclization steps. nih.gov
| Nucleophile | Intermediate Product | Reference |
|---|---|---|
| Amines | N-Acyl-N'-substituted thiourea | arkat-usa.org |
| Hydrazines | 1-Acyl-thiosemicarbazide | nih.gov |
| Hydrazides | 1-Acyl-4-acyl-thiosemicarbazide | mdpi.comsciencepg.com |
While nitrogen nucleophiles are most common, the electrophilic carbon of the isothiocyanate can also react with other nucleophilic species. Isothiocyanates are generally considered weak electrophiles but will react with strong nucleophiles such as carbanions. wikipedia.orgresearchgate.net For example, the reaction of an enolate with an isothiocyanate leads to the formation of a new carbon-carbon bond, ultimately producing a thiazolidine derivative after cyclization. wikipedia.org This reactivity expands the synthetic utility of this compound beyond N-heterocycles to include structures incorporating carbon and sulfur atoms within the ring.
Cyclization Reactions for Heterocycle Synthesis
The true synthetic power of this compound is realized when the initial addition products undergo subsequent cyclization reactions. These intramolecular condensations provide efficient routes to a variety of five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
The thiosemicarbazide intermediates derived from the reaction of this compound with hydrazides are versatile precursors for several five-membered heterocycles. The specific product obtained often depends on the cyclizing agent and reaction conditions.
1,3,4-Thiadiazoles : Acid-catalyzed cyclodehydration of acyl thiosemicarbazides is a common method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov Reagents such as concentrated sulfuric acid or polyphosphoric acid are effective for this transformation. nih.gov
1,2,4-Triazoles : Treatment of the same thiosemicarbazide precursors with a base, such as aqueous sodium hydroxide, promotes an alternative cyclization pathway. mdpi.com This reaction typically involves the loss of a water molecule and results in the formation of 1,2,4-triazole-3-thiol derivatives. nih.govmdpi.com
1,3,4-Oxadiazoles : Oxidative cyclization of acyl thiosemicarbazides can lead to the formation of 2-amino-substituted 1,3,4-oxadiazoles. niscpr.res.in Reagents like iodine are used to facilitate this ring closure. niscpr.res.in In some cases, manganese(II) salts have also been used to obtain N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine from a thiosemicarbazide precursor. sciencepg.com
| Target Heterocycle | Cyclization Reagent/Condition | Reference |
|---|---|---|
| 1,3,4-Thiadiazole | Concentrated H₂SO₄ (acidic medium) | nih.gov |
| 1,2,4-Triazole | NaOH (alkaline medium) | nih.govmdpi.com |
| 1,3,4-Oxadiazole | Iodine (oxidative cyclization) | niscpr.res.in |
In addition to five-membered rings, this compound is a precursor for various six-membered heterocycles. The reaction pathway involves the participation of both the isothiocyanate group and the nicotinoyl carbonyl group in cycloaddition reactions. arkat-usa.org Reactions with nitrogen-containing nucleophiles can lead to the formation of heterocycles such as pyrimidines, triazines, and oxadiazines. arkat-usa.orgresearchgate.netrsc.org For example, the reaction of acyl isothiocyanates with certain nitrogen nucleophiles can yield 1,3,5-triazinethiones. arkat-usa.org The specific structure of the final heterocyclic ring is dependent on the nature of the nucleophile used in the reaction. researchgate.net
Annulated Systems and Fused Polyheterocycles
This compound serves as a key building block in the construction of various annulated systems and fused polyheterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. Its ability to react with a range of nucleophiles and participate in cyclization reactions underpins its utility in this area.
One notable application is in the synthesis of mdpi.combohrium.comresearchgate.nettriazolo[4,3-a]pyridines. These fused heterocyclic systems can be efficiently prepared through the oxidative cyclization of 2-pyridylhydrazones, which can be derived from reactions involving isothiocyanates. While general methods for the synthesis of triazolopyridines involve various cyclization strategies, the use of this compound offers a direct route to incorporate a pyridine (B92270) moiety into the final fused structure mdpi.combohrium.comorganic-chemistry.orgrsc.org. The reaction typically proceeds under mild conditions and can be promoted by various reagents, including N-chlorosuccinimide (NCS) mdpi.combohrium.com.
Furthermore, this compound is implicated in the synthesis of quinazoline derivatives. Quinazolines and their fused analogues are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities nih.gov. The isothiocyanate functionality can react with appropriate precursors to form the core quinazoline ring system. For instance, reactions with aminophenyl derivatives can lead to the formation of quinazolino[4,3-b]quinazolin-8-ones under solvent-free microwave irradiation, offering a rapid and efficient synthetic route researchgate.net. While the direct use of this compound in all documented quinazoline syntheses is not always specified, its role as a precursor to thiourea derivatives, which are common intermediates in such cyclizations, is well-established. The synthesis of pyridazino[1,6-b]quinazolinones, another class of fused heterocycles with potential anticancer activity, also involves intermediates that can be derived from isothiocyanates nih.govmdpi.com.
The reaction of isothiocyanates with hydrazonoyl halides provides a pathway to 1,3,4-thiadiazoles, which can be further elaborated into fused systems researchgate.netresearchgate.net. Although specific examples with this compound are not extensively detailed in readily available literature, the general reactivity pattern suggests its applicability in forming such fused heterocycles. The versatility of isothiocyanates as building blocks for fused pyrimidine and thiazine (B8601807) systems has also been demonstrated, highlighting the potential of this compound in generating a diverse range of complex heterocyclic architectures nih.gov.
| Fused Heterocyclic System | Precursors/Reaction Type | Key Features |
| mdpi.combohrium.comresearchgate.netTriazolo[4,3-a]pyridines | Oxidative cyclization of 2-pyridylhydrazones | Mild reaction conditions, direct incorporation of a pyridine moiety mdpi.combohrium.comorganic-chemistry.org |
| Quinazolino[4,3-b]quinazolin-8-ones | Reaction with aminophenyl derivatives | Solvent-free, microwave-assisted synthesis researchgate.net |
| Pyridazino[1,6-b]quinazolinones | Cyclization of thiourea derivatives | Potential for anticancer applications nih.govmdpi.com |
| Fused Pyrimidines and Thiazines | Reaction with appropriate bifunctional reagents | Versatile building block for diverse heterocyclic systems nih.gov |
Role as Acylating Agents and Thiocyanate (B1210189) Transfer Reagents
Beyond its role in heterocycle synthesis through cyclization, this compound can also function as an acylating agent and a thiocyanate transfer reagent. The electron-withdrawing nature of the nicotinoyl group enhances the electrophilicity of the isothiocyanate carbon, making it susceptible to nucleophilic attack.
As an acylating agent , this compound can transfer the nicotinoyl group (an N-nicotinoyl moiety) to a suitable nucleophile. This process typically involves the initial addition of a nucleophile (such as an amine or an alcohol) to the isothiocyanate carbon, followed by the departure of the thiocyanate ion or its conjugate acid. This reactivity is analogous to that of other acyl isothiocyanates and provides a method for introducing the biologically relevant nicotinoyl group into various molecules.
In its capacity as a thiocyanate transfer reagent , this compound can deliver the thiocyanate group (-SCN) to a nucleophilic substrate. This transformation is particularly useful in the synthesis of organic thiocyanates. The reaction proceeds via a nucleophilic attack on the isothiocyanate carbon, followed by the elimination of nicotinamide (B372718) or a related species. This application provides an alternative to traditional methods of thiocyanation.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound is a valuable component in such reactions due to its dual electrophilic centers (the carbonyl carbon and the isothiocyanate carbon) and the presence of a nitrogen atom that can participate in subsequent cyclizations.
A prominent example of MCRs involving isothiocyanates is the synthesis of dihydropyrimidinones and their thio-analogues, often achieved through a Biginelli-type reaction nih.govmdpi.commdpi.com. In these reactions, an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative condense to form the heterocyclic product. While urea or thiourea are the classical components, isothiocyanates can be utilized to generate the thiourea in situ or participate directly in variations of this reaction. The use of isothiocyanates can lead to the formation of thiazine derivatives instead of dihydropyrimidinethiones, showcasing the versatility of this approach nih.gov. The reaction can be influenced by various factors, including the nature of the reactants and the reaction conditions, allowing for the synthesis of a diverse library of heterocyclic compounds.
Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of peptide-like structures and other complex molecules bohrium.comresearchgate.net. While these reactions traditionally involve an isocyanide, an aldehyde or ketone, a carboxylic acid, and in the case of the Ugi reaction, an amine, variations utilizing isothiocyanates as precursors or reactants have been explored. The isothiocyanate group can be transformed into an isocyanide or can react directly with other components to yield highly functionalized products.
| Multicomponent Reaction | Reactants | Product Type |
| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl Compound, Isothiocyanate | Dihydropyrimidinethiones or Thiazines nih.govmdpi.comnih.gov |
| Isocyanide-based MCRs (e.g., Ugi, Passerini) | Aldehyde/Ketone, Carboxylic Acid, Amine, Isothiocyanate (as precursor/reactant) | Highly functionalized acyclic and heterocyclic compounds bohrium.comresearchgate.net |
Thermal Rearrangements (e.g., 1,3-Shift)
The thermal behavior of this compound can lead to intramolecular rearrangements, most notably a mdpi.comnih.gov-sigmatropic shift, also known as a 1,3-shift. In this pericyclic reaction, a substituent migrates from one position to another over a three-atom system. For acyl isothiocyanates, this can involve the migration of the acyl group.
Computational studies on acyl isothiocyanates have investigated the rearrangement to their corresponding acyl cyanates. However, a more relevant thermal process for acyl isothiocyanates is the potential for rearrangement involving the atoms of the isothiocyanate group itself. While specific experimental data on the thermal rearrangement of this compound is not extensively documented in readily available literature, theoretical studies on related acyl isothiocyanates suggest that such rearrangements are plausible researchgate.net. The thermal stability of isothiocyanates can be influenced by factors such as their molecular structure and the presence of complexing agents researchgate.netnih.gov. For instance, the thermal degradation of allyl isothiocyanate in aqueous solution has been studied, revealing a complex mixture of products resulting from various reaction pathways nih.gov. The potential for this compound to undergo similar thermal transformations warrants further investigation, as it could provide access to novel chemical structures.
Derivatives and Analogues of Nicotinoyl Isothiocyanate
Nicotinoyl Thiourea (B124793) Derivatives
Nicotinoyl thiourea derivatives are synthesized from nicotinoyl isothiocyanate through the addition of various primary and secondary amines. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. These compounds are noted for their tunable physicochemical and structural properties. nih.govresearchgate.net The general synthesis route involves reacting nicotinoyl chloride with a thiocyanate (B1210189) salt to form the isothiocyanate in situ, which is then treated with an appropriate amine.
A series of thioureas derived from nicotinic acid and various amines have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy. nih.govresearchgate.net For instance, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea has been prepared by reacting this compound with m-nitroaniline in a dimethylformamide medium, resulting in high yields. e3s-conferences.org The structure of this compound was confirmed by elemental analysis and IR spectroscopy, which showed characteristic absorption bands for the C=S group at 1070 cm⁻¹. e3s-conferences.org
The synthesis of N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate to produce an isothiocyanate, which then reacts with a heterocyclic amine. This process highlights the versatility of thiourea derivatives in incorporating various structural motifs.
Table 1: Examples of Synthesized Nicotinoyl Thiourea Derivatives
| Amine Reactant | Resulting Nicotinoyl Thiourea Derivative |
| m-nitroaniline | 1-nicotinoyl-3-(m-nitrophenyl)-thiourea |
| Various aromatic amines | N-(substituted-phenyl)-N'-(nicotinoyl)thioureas |
| Heterocyclic amines | N-(heterocyclic)-N'-(nicotinoyl)thioureas |
Nicotinoyl Thiosemicarbazide (B42300) and Related Structures
Nicotinoyl thiosemicarbazides are typically synthesized by the reaction of nicotinic acid hydrazide with an appropriate isothiocyanate. These compounds serve as important intermediates in the synthesis of various heterocyclic systems. For example, a series of nicotinic and isonicotinic thiosemicarbazides have been synthesized and their structures elucidated using EI-MS, ¹H-NMR, and ¹³C-NMR spectroscopic techniques. nih.gov
The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbon of the isothiocyanate. The resulting thiosemicarbazide can exist in tautomeric forms. These compounds are precursors for the synthesis of 1,3,4-oxadiazoles and other heterocyclic structures. luxembourg-bio.comniscpr.res.in The synthesis of N¹-p-(nicotinamidobenzoyl)-N³-substituted aryl thiosemicarbazides is achieved by reacting N-p-(nicotinamidobenzoyl) hydrazine with different substituted aryl isothiocyanates. niscpr.res.in
Nicotinoyl-Containing Heterocyclic Systems
This compound is a key building block for the synthesis of various heterocyclic compounds through cyclization reactions of its derivatives.
Pyridine-Based Thiadiazoles
Pyridine-containing 1,3,4-thiadiazole derivatives can be synthesized from nicotinoyl thiourea or thiosemicarbazide precursors. One common method involves the reaction of a thiourea derivative with hydrazonoyl chlorides. nih.gov For instance, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea has been used as a starting material to react with various hydrazonoyl halides to afford 3-aryl-5-substituted 1,3,4-thiadiazoles. nih.gov Another route involves the cyclization of thiosemicarbazide derivatives.
1,3,4-Oxadiazole Derivatives
2-Amino-1,3,4-oxadiazole derivatives containing a nicotinoyl moiety can be synthesized from nicotinoyl thiosemicarbazides through cyclodesulfurization. luxembourg-bio.com This reaction is often carried out using reagents like iodine in the presence of a base. For example, N¹-p-(nicotinamidobenzoyl)-N³-substituted aryl thiosemicarbazides can be cyclized with iodine to yield the corresponding 2-arylamino-5-p-(nicotinamidophenyl)-1,3,4-oxadiazoles. niscpr.res.in An efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of isothiocyanates and hydrazides in the presence of a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which facilitates cyclodesulfurization under mild conditions. luxembourg-bio.com
1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. These derivatives are an important class of heterocyclic compounds. researchgate.netfrontiersin.org The synthesis can proceed through various routes, including the reaction of hydrazides with isothiocyanates followed by cyclization. For instance, new series of 1,2,4-triazoles, such as [3-(arylmethyl)thio-5-aryl-4H- nih.govresearchgate.netnih.govtriazol-4-yl]acetic acids, have been synthesized and characterized. nih.gov The design of these molecules is often based on existing chemical structures with known activities to explore new chemical space. nih.gov
Functionalized Derivatives and Substituent Effects
The properties and reactivity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic or heterocyclic rings. The introduction of different functional groups can alter the electronic and steric characteristics of the molecule.
For example, in the synthesis of 1,3,4-thiadiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, the nature of the substituent on the hydrazonoyl chloride affects the reaction outcome and the properties of the final product. nih.gov Electron-withdrawing groups on the phenyl ring of the hydrazonoyl chloride, such as a nitro group, can increase the reactivity of the system. nih.gov Conversely, electron-donating groups like a methyl group may have the opposite effect. nih.gov
In the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates, a broad range of substituents on the phenyl isothiocyanate, including both electron-donating and electron-withdrawing groups, were well-tolerated, leading to good to high yields of the corresponding products. nih.gov This indicates the robustness of the synthetic method to electronic variations in the substrates. nih.gov
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (e.g., FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within the nicotinoyl isothiocyanate molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent feature in the IR spectrum of an isothiocyanate is the strong and sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the range of 2000–2200 cm⁻¹. Other significant vibrations include those from the nicotinoyl moiety. The carbonyl (C=O) group stretching is expected to produce a strong absorption band around 1700 cm⁻¹. The aromatic pyridine (B92270) ring gives rise to characteristic C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ region. The C-S stretching vibration is generally observed at lower wavenumbers. researchgate.netresearchgate.net For comparison, the related compound allyl isothiocyanate shows a strong N=C=S band around 2085-2100 cm⁻¹. nist.govchemicalbook.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| -N=C=S Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |
| C=O Stretch (Carbonyl) | ~1700 | Strong |
| C=C / C=N Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is dominated by signals from the four protons on the pyridine ring. Due to the electron-withdrawing nature of the carbonyl and the nitrogen atom in the ring, these protons are expected to appear in the downfield region, typically between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns (splitting) allow for the unambiguous assignment of each proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum will show signals for the carbons of the pyridine ring, the carbonyl carbon, and the isothiocyanate carbon. A notable characteristic of many organic isothiocyanates is the behavior of the isothiocyanate carbon (-N=C =S) signal. glaserchemgroup.comnih.gov This carbon often exhibits a very broad signal or may be difficult to detect, a phenomenon referred to as "near-silence". nih.govresearchgate.net This is attributed to the structural flexibility and conformational exchange dynamics of the isothiocyanate group. glaserchemgroup.comnih.govresearchgate.net The carbonyl carbon is expected to appear significantly downfield, while the pyridine carbons will resonate in the aromatic region.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Pyridine Ring) | 7.0 - 9.5 | Four distinct signals with characteristic splitting patterns. |
| ¹³C (Pyridine Ring) | 120 - 155 | Five distinct signals. |
| ¹³C (Carbonyl C=O) | 160 - 170 | Single signal, downfield. |
| ¹³C (Isothiocyanate N=C=S) | 130 - 145 | Signal may be very broad or unobserved ("near-silent"). glaserchemgroup.comnih.govresearchgate.net |
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₄N₂OS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A common and significant fragmentation pathway would involve the cleavage of the C-N bond between the carbonyl group and the isothiocyanate moiety. This would lead to the formation of a highly stable nicotinoyl cation, which would be observed as a prominent peak at a mass-to-charge ratio (m/z) of 106. nih.gov Other fragments may arise from the loss of CO or the isothiocyanate group (-NCS). General studies on isothiocyanates show characteristic fragments such as an ion at m/e 72 (CH₂NCS⁺) for alkyl isothiocyanates, though this specific fragment is not expected for an acyl isothiocyanate. actachemscand.org
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₇H₄N₂OS]⁺ | 164.01 |
| [M - NCS]⁺ | [C₆H₄NO]⁺ (Nicotinoyl cation) | 106 |
| [Pyridine]⁺ | [C₅H₄N]⁺ | 78 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. For this compound, with the chemical formula C₇H₄N₂OS, the analysis confirms the empirical formula by comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur to the theoretically calculated values. A close agreement (typically within ±0.4%) between the experimental and theoretical values is a key indicator of the compound's purity.
| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 51.25% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.46% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.07% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.75% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 19.54% |
Other Advanced Spectroscopic Methods (e.g., UV-vis, EPR)
UV-visible (UV-vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-vis spectrum of this compound is expected to show absorptions arising from the π → π* and n → π* transitions within the conjugated system of the pyridine ring and the carbonyl group. Related compounds like nicotinic acid exhibit characteristic absorption maxima at approximately 213 nm and 261 nm. starna.com The isothiocyanate group itself typically shows an absorption band around 240-250 nm. researchgate.net Therefore, the spectrum of this compound would likely be a composite of these features, showing strong absorptions in the 200-270 nm range.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or certain transition metal ions. Since this compound is a diamagnetic molecule with all its electrons paired, it is EPR-silent. Therefore, this technique is not applicable for the direct characterization of the compound itself.
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the strength and type of interaction, which is fundamental in drug discovery and molecular biology.
Molecular docking simulations are employed to estimate the binding affinity between a ligand and a receptor, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
Studies on analogous compounds, such as nicotine (B1678760) derivatives, provide a framework for understanding the potential binding of nicotinoyl isothiocyanate to nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, docking studies of nicotine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), and N-nitrosornicotine (NNN) with α4β2 and α7 nAChR subtypes have yielded specific docking scores that quantify their binding affinities. nih.gov The compound NNK, for example, showed the highest affinity in these particular studies. nih.gov These analyses suggest that this compound, as a nicotinic derivative, would also be expected to bind within the active sites of these receptors, with its specific affinity being determined by the precise interactions it forms.
The binding affinities for several key tobacco smoke constituents with different nAChR subtypes have been computationally predicted, as detailed in the table below. nih.gov
| Ligand | Receptor Subtype | Docking Score (kcal/mol) |
| Nicotine | α4β2 nAChR | -41.45 |
| NNK | α4β2 nAChR | -59.28 |
| NNN | α4β2 nAChR | -54.60 |
| Nicotine | α7 nAChR | -59.54 |
| NNK | α7 nAChR | -71.06 |
| NNN | α7 nAChR | -70.86 |
This table is interactive. You can sort the data by clicking on the column headers.
Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Hydrogen bonds are particularly critical for the specificity and strength of binding.
For nicotinic compounds, theoretical and experimental studies have consistently highlighted the importance of hydrogen bonding. nih.gov The pyridine (B92270) nitrogen of the nicotinoyl moiety is a primary hydrogen bond acceptor site. nih.govepa.gov In the context of a receptor's binding pocket, this nitrogen atom can form crucial hydrogen bonds with amino acid residues that act as hydrogen bond donors (e.g., lysine (B10760008), tyrosine). For example, in studies of other isothiocyanates targeting different proteins like tubulin, interactions with specific amino acid side chains, such as the ε-amino group of a lysine residue, have been identified as important for binding. mdpi.com
Analysis of nicotinamide (B372718) cocrystals using Density Functional Theory (DFT) further corroborates the significance of hydrogen bonds, identifying strong interactions between the functional groups of nicotinamide and co-formers like p-coumaric acid. fip.org These studies provide a model for the types of interactions this compound could form, involving both its pyridine ring and the isothiocyanate group, with receptor site residues.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-receptor complex, observe conformational changes, and analyze the role of solvent molecules. nih.govmdpi.com
In studies of nAChRs with ligands like nicotine, MD simulations have been used to validate docking results and examine the stability of the predicted binding poses. nih.gov These simulations can confirm whether the key intermolecular interactions, such as hydrogen bonds identified in docking, are maintained over a period of nanoseconds. nih.gov For this compound, an MD simulation following a docking study would be essential to verify the stability of its binding to a target like an nAChR and to understand how the protein structure might adapt to accommodate the ligand. Such simulations have been applied to prokaryotic homologs of nAChRs to probe conformational dynamics and hydration of the transmembrane pore. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule, such as its geometry and electronic structure. nih.gov These methods provide fundamental insights that are independent of a biological receptor.
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground state structure. mdpi.com For this compound, DFT methods, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be used to predict its most stable conformation. fip.orgnih.gov This process calculates bond lengths, bond angles, and dihedral angles. The optimized geometry is the foundational starting point for further calculations of electronic properties and reactivity, and it provides the most accurate conformation for use in molecular docking studies.
Once the geometry of this compound is optimized, quantum chemical calculations can determine its electronic properties. chemijournal.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.
LUMO: Represents the first available empty orbital and is associated with the molecule's ability to accept electrons.
The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. chemijournal.com A smaller gap suggests that the molecule is more easily excited and therefore more reactive. Other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be calculated from these orbital energies. frontiersin.org The reactivity of acyl isothiocyanates is influenced by the electrophilic carbon atoms of both the carbonyl and thiocarbonyl groups, making them susceptible to nucleophilic attack. arkat-usa.org These quantum calculations provide a quantitative basis for understanding the chemical behavior of this compound. arkat-usa.org
Higher-Level Theoretical Calculations (e.g., CBS-QB3, CCSD(T), CASPT2)
To date, specific high-level theoretical calculations such as Complete Basis Set (CBS-QB3), Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), or Complete Active Space with Second-order Perturbation Theory (CASPT2) have not been extensively reported in the scientific literature for this compound. These computationally intensive methods are typically employed to obtain highly accurate energetic and structural data, often for smaller, benchmark molecules or to elucidate complex reaction mechanisms.
While direct application of these methods to this compound is not documented, the principles of these calculations are fundamental to computational chemistry. For instance, CBS-QB3 is known for its ability to produce highly accurate thermochemical data, such as enthalpies of formation and reaction energies. nih.govresearchgate.net CCSD(T) is considered the "gold standard" for calculating accurate molecular geometries and energies for a wide range of systems. researchgate.net CASPT2 is particularly powerful for studying excited electronic states and molecules with significant multi-reference character. The application of such methods to this compound in the future could provide precise predictions of its conformational landscape, tautomeric equilibria, and reactivity, which would be invaluable for understanding its biological interactions.
In Silico Screening and Lead Optimization Strategies
In silico screening and lead optimization are pivotal components of modern drug discovery, enabling the rapid assessment of large compound libraries and the refinement of promising candidates. nih.govdrugdevelopment.fi While specific and detailed in silico screening campaigns focusing exclusively on this compound as a lead compound are not widely published, the general strategies employed for isothiocyanates and related heterocyclic compounds provide a framework for how this molecule could be optimized. nih.govnih.gov
Lead optimization aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. ucl.ac.uknih.gov For this compound, this process would involve generating a virtual library of derivatives by modifying its chemical structure. These modifications could include altering the position of substituents on the pyridine ring or changing the linker between the pyridine and isothiocyanate groups.
Computational tools play a critical role in this process. Molecular docking, for example, can be used to predict the binding modes and affinities of this compound derivatives within the active site of a biological target. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of these derivatives with their biological activities, allowing for the prediction of the potency of novel, unsynthesized compounds. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for filtering out compounds with poor pharmacokinetic properties or potential toxicity early in the drug discovery pipeline. nih.govucl.ac.uk
A hypothetical workflow for the lead optimization of this compound is presented in the table below.
| Step | Description | Computational Tools | Desired Outcome |
| 1. Hit Identification | Initial identification of this compound as a biologically active compound. | High-Throughput Screening (HTS), Virtual Screening | A starting point for optimization. |
| 2. Target Identification & Validation | Determining the biological target and its relevance to the disease. | Molecular Docking, Bioinformatics | A validated target for structure-based design. |
| 3. Virtual Library Generation | Creating a diverse set of virtual derivatives of this compound. | Combinatorial library enumeration software | A large chemical space to explore for improved properties. |
| 4. In Silico Screening | Docking the virtual library against the target protein to predict binding affinity. | Molecular Docking software (e.g., AutoDock, Glide) | A ranked list of potential derivatives with improved target binding. |
| 5. QSAR Modeling | Developing predictive models based on the structure-activity relationships of known compounds. | QSAR software, Machine Learning algorithms | A predictive model to guide the design of new derivatives. |
| 6. ADMET Prediction | Evaluating the drug-like properties of the most promising candidates. | ADMET prediction software (e.g., QikProp, Discovery Studio) | Candidates with favorable pharmacokinetic and safety profiles. |
| 7. Synthesis & Biological Testing | Synthesizing the top-ranked virtual hits and evaluating their biological activity. | Laboratory synthesis and in vitro/in vivo assays | Experimental validation of in silico predictions and identification of optimized leads. |
Through iterative cycles of design, in silico evaluation, and experimental testing, the properties of this compound as a lead compound could be systematically improved, ultimately leading to the development of a potent and selective drug candidate.
Structure Activity Relationship Sar Investigations of Nicotinoyl Isothiocyanate Analogues
Elucidation of Structural Features Influencing Molecular Recognition and Binding
The molecular recognition and binding profile of nicotinoyl isothiocyanate analogues is inherently bifunctional. It involves initial, non-covalent interactions guided by the nicotinoyl scaffold, followed by potential covalent bond formation mediated by the isothiocyanate group.
The nicotinoyl moiety , featuring a pyridine (B92270) ring, plays a crucial role in orienting the molecule within a biological target's binding site. The aromatic nature and electron-deficient properties of the pyridine ring enable it to participate in key non-covalent interactions such as π-π stacking and hydrogen bonding. mdpi.com These interactions are critical for the initial binding affinity and selectivity of the molecule. For instance, in kinase inhibition, substituted pyridine cores are known to facilitate hydrogen bonds and π-π stacking within the enzyme's active site, enhancing binding affinity. mdpi.com
The isothiocyanate (-N=C=S) group is a potent electrophile, primarily responsible for the covalent modification of biological macromolecules. This group readily reacts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues, to form dithiocarbamate (B8719985) adducts. researchgate.netwikipedia.org This covalent binding can lead to irreversible inhibition of enzymes or disruption of protein function. Studies on various isothiocyanates have shown that this covalent binding is a key mechanism for their biological effects, including the inhibition of tubulin polymerization and the modulation of enzyme activity. nih.gov The structure of the backbone to which the isothiocyanate is attached significantly influences its binding preferences and reactivity, dictating factors like hydrophobicity, size, and shape. nih.gov
Role of Specific Functional Groups in Modulating Interaction Profiles
The interaction profile of this compound analogues is dictated by the interplay between its core functional groups: the heterocyclic pyridine ring and the acyl isothiocyanate functionality.
Heterocyclic Rings: The pyridine ring of the nicotinoyl group is a key determinant of biological activity. Its ability to act as a hydrogen bond acceptor via the ring nitrogen enhances its affinity for various biological targets. mdpi.com Derivatives of nicotinic acid have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects, where the pyridine scaffold is essential for target engagement. researchgate.netarkat-usa.org The substitution pattern on this ring can fine-tune the electronic properties and steric profile of the entire molecule, thereby modulating its interaction with specific proteins.
Amide Linkage and Acyl Isothiocyanate Reactivity: this compound is classified as an acyl isothiocyanate due to the carbonyl group adjacent to the isothiocyanate nitrogen (-C(=O)-NCS). This structural feature is critical as the strong electron-withdrawing nature of the acyl group significantly enhances the electrophilicity of the isothiocyanate carbon atom. nih.gov This makes acyl isothiocyanates, including the nicotinoyl analogue, more reactive than their alkyl or aryl isothiocyanate counterparts. nih.gov This heightened reactivity promotes rapid nucleophilic addition, influencing the rate and specificity of covalent bond formation with target proteins. The amide linkage itself can also participate in hydrogen bonding, further anchoring the molecule within a binding pocket.
The table below summarizes the roles of the key functional groups.
| Functional Group | Structural Feature | Role in Molecular Interaction | Reference |
|---|---|---|---|
| Nicotinoyl Moiety | Pyridine Ring | - Non-covalent π-π stacking
| mdpi.com |
| Acyl Isothiocyanate | -C(=O)-N=C=S | - Covalent bond formation with nucleophiles (e.g., cysteine)
| nih.govnih.gov |
Influence of Substituent Effects on Chemical Reactivity and Stereochemical Considerations
The chemical reactivity and biological activity of this compound analogues can be systematically modified by introducing substituents onto the pyridine ring. These substituents can exert influence through electronic and steric effects.
Electronic Effects:
Electron-withdrawing groups (e.g., nitro, cyano, or halogen groups) on the pyridine ring would be expected to further increase the electrophilicity of the isothiocyanate carbon. This could enhance the rate of covalent reaction with target nucleophiles but may also increase non-specific reactivity.
Electron-donating groups (e.g., alkyl, alkoxy groups) could potentially decrease the reactivity of the isothiocyanate group while possibly enhancing binding to targets that favor electron-rich ligands.
Steric Effects: The size and position of substituents can influence how the molecule fits into a binding pocket, affecting its affinity and selectivity. Bulky substituents may sterically hinder the approach of the isothiocyanate group to its target nucleophile, thereby reducing its covalent modification efficiency.
SAR studies of other isothiocyanate classes provide valuable insights. For arylalkyl isothiocyanates, the length of the alkyl chain separating the aromatic ring from the -N=C=S group is a critical determinant of potency. For instance, in the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) metabolism, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) are significantly more potent than benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), demonstrating that optimizing the spacer length is crucial for activity. acs.org This principle suggests that modifications to the nicotinoyl scaffold or the introduction of linkers could profoundly impact the biological activity of this compound analogues.
The following table presents data from SAR studies on arylalkyl isothiocyanates, illustrating the impact of structural modifications on inhibitory potency.
| Compound | Structure | IC₅₀ for NNK Oxidation (nM) | Relative Potency | Reference |
|---|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Phenyl-CH₂-NCS | 500 - 1400 | Low | acs.org |
| Phenethyl isothiocyanate (PEITC) | Phenyl-(CH₂)₂-NCS | 120 - 300 | Medium | acs.org |
| 4-Phenylbutyl isothiocyanate (PBITC) | Phenyl-(CH₂)₄-NCS | 15 - 180 | High | acs.org |
| 6-Phenylhexyl isothiocyanate (PHITC) | Phenyl-(CH₂)₆-NCS | 15 - 180 | High | acs.org |
Computational Contributions to SAR Derivations
Computational chemistry provides powerful tools for deriving SAR by simulating molecular interactions and predicting binding affinities. For this compound analogues, methods like molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations can offer profound insights.
Molecular Docking can be used to predict the preferred binding orientation of this compound analogues within a protein's active site. For example, docking studies of isothiocyanate derivatives against cyclooxygenase-2 (COX-2) have helped rationalize their inhibitory activity by identifying key interactions. Such studies could reveal how the nicotinoyl ring orients itself through interactions with specific amino acid residues, and whether a nucleophilic residue like cysteine is positioned correctly for covalent attack by the isothiocyanate group.
Molecular Dynamics (MD) Simulations can assess the stability of the ligand-protein complex over time. For isothiocyanate inhibitors of COX-2, MD simulations have highlighted crucial amino acid interactions with residues such as Tyr385, Trp387, and Ser530 that stabilize the binding.
Binding Free Energy Calculations , such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative estimate of binding affinity. These calculations have been used to rank potential isothiocyanate-based inhibitors and correlate computational predictions with experimental activity. For example, MM/GBSA results for a series of isothiocyanate derivatives targeting COX-2 showed a strong correlation between calculated binding energy and observed inhibitory potency.
The table below shows a sample of computational data for isothiocyanate derivatives targeting COX-2, illustrating how these methods contribute to SAR.
| Compound | Target | MM/GBSA Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Isothiocyanate Derivative I1c | COX-2 | -69.22 | Tyr385, Trp387, Phe518, Val523, Ser530 | |
| Isothiocyanate Derivative I1b | COX-2 | Lower than I1c | Not specified | |
| Isothiocyanate Derivative I1a | COX-2 | Lower than I1c | Not specified |
These computational approaches are invaluable for rationalizing existing SAR data and for the prospective design of novel this compound analogues with improved potency and selectivity.
Q & A
Q. What are best practices for integrating computational and experimental data in this compound research?
- Methodological Answer :
- Docking/MD Simulations : Validate predictions (e.g., binding affinity to HDACs) with SPR or ITC experiments.
- QSAR Models : Use experimental IC50 values to refine predictive algorithms for derivative synthesis.
- Data Repositories : Share computational models on platforms like Zenodo or Figshare for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
